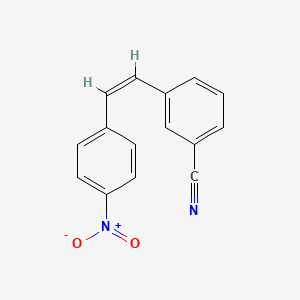![molecular formula C18H14O3 B12560133 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester CAS No. 166319-10-4](/img/structure/B12560133.png)
2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is a chemical compound with the molecular formula C18H14O3. It is known for its unique structure, which includes a butynoic acid backbone with a phenylmethyl group attached. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester typically involves the reaction of 2-butynoic acid with a phenylmethyl group under specific conditions. One common method involves the esterification of 2-butynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may utilize alternative catalysts or solvents to enhance the efficiency and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenylmethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Oxo-4-phenylbutyric acid
Uniqueness
2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
166319-10-4 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
methyl 4-(2-benzylphenyl)-4-oxobut-2-ynoate |
InChI |
InChI=1S/C18H14O3/c1-21-18(20)12-11-17(19)16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10H,13H2,1H3 |
InChI-Schlüssel |
GYMNMUYGRSTBDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
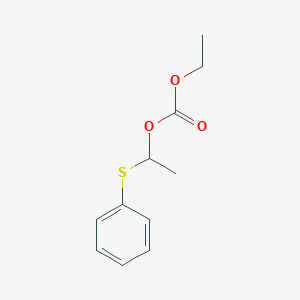
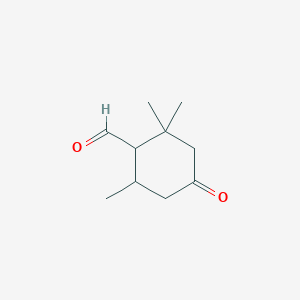

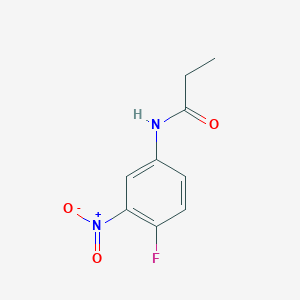

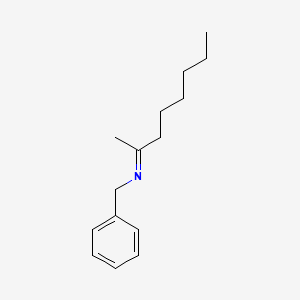
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
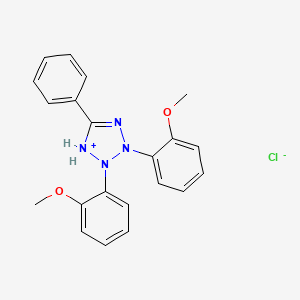
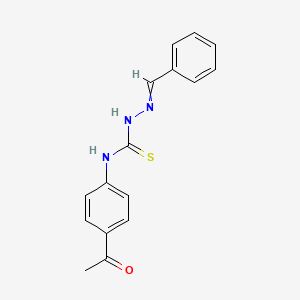
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
